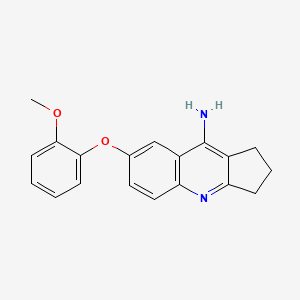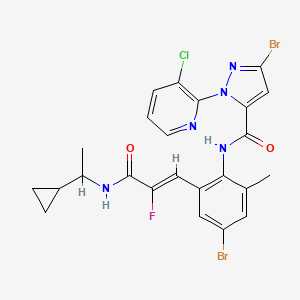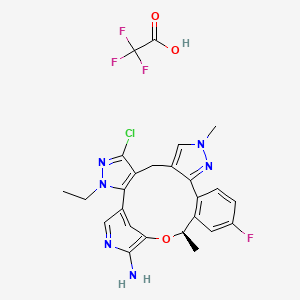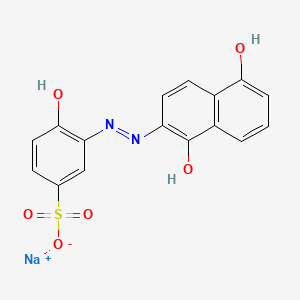
C.I. Mordant Black 9, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mordant Black PV is an azo dye widely utilized in textile dyeing applications. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Mordant Black PV is known for its excellent dyeing properties and is used to impart deep black shades to fabrics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mordant Black PV involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Mordant Black PV is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The dye is then purified through filtration, washing, and drying processes before being packaged for use.
Types of Reactions:
Oxidation: Mordant Black PV can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo groups in Mordant Black PV can be reduced to amines under reducing conditions.
Substitution: The aromatic rings in Mordant Black PV can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions and oxidizing agents used.
Reduction: Aromatic amines are formed as major products.
Substitution: Substituted aromatic compounds are formed.
科学的研究の応用
Mordant Black PV has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
作用機序
The mechanism of action of Mordant Black PV involves its interaction with the substrate (e.g., fabric or biological tissue) through the formation of covalent bonds or coordination complexes. The azo groups in the dye can form stable complexes with metal ions, enhancing the dye’s affinity for the substrate. The molecular targets and pathways involved include the formation of coordination complexes with metal ions and the interaction with functional groups on the substrate.
類似化合物との比較
- Mordant Black 11
- Mordant Black 17
- Mordant Black 18
Comparison: Mordant Black PV is unique in its specific molecular structure, which imparts distinct dyeing properties compared to other similar compounds. It has a higher affinity for certain substrates and forms more stable complexes with metal ions, making it particularly effective in textile dyeing applications.
特性
CAS番号 |
2052-25-7 |
|---|---|
分子式 |
C16H11N2NaO6S |
分子量 |
382.3 g/mol |
IUPAC名 |
sodium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C16H12N2O6S.Na/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20;/h1-8,19-21H,(H,22,23,24);/q;+1/p-1 |
InChIキー |
AHKONVJORNYTAC-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)C(=C1)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


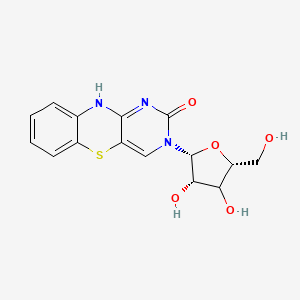
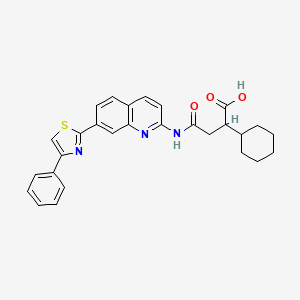
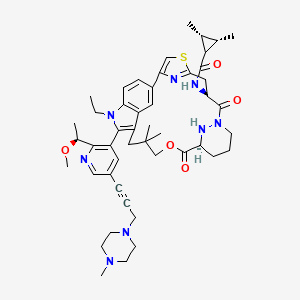
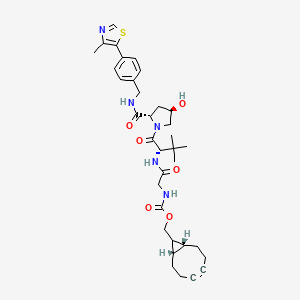
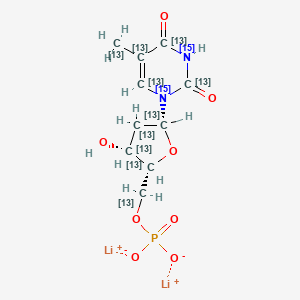

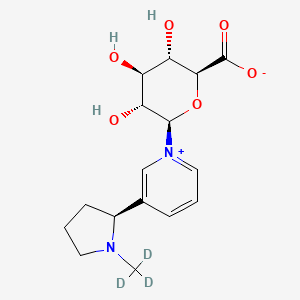

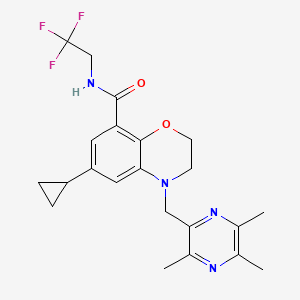
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
